molecular formula C17H17Cl2FN2O2S B4653084 1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B4653084
M. Wt: 403.3 g/mol
InChI Key: FTSCKYLZMDSRHJ-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 4-chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorotoluene with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of 4-chlorophenylsulfonyl chloride: This involves the reaction of 4-chlorobenzenesulfonic acid with chlorosulfonic acid (HSO₃Cl).

    Nucleophilic substitution reaction: The final step involves the reaction of piperazine with 2-chloro-6-fluorobenzyl chloride and 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine (Et₃N) to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the aromatic rings.

    Hydrolysis reactions: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions may modify the functional groups on the aromatic rings or the piperazine ring.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound may bind to certain receptors on the cell surface or within the cell, modulating their activity.

    Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, affecting various biochemical pathways.

    Modulating signal transduction pathways: The compound may influence signal transduction pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(2-fluorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Lacks the chlorine atom, which may influence its properties and applications.

    1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Contains a methyl group instead of a chlorine atom, which may alter its chemical and biological characteristics.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2O2S/c18-13-4-6-14(7-5-13)25(23,24)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSCKYLZMDSRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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